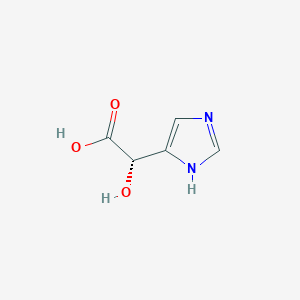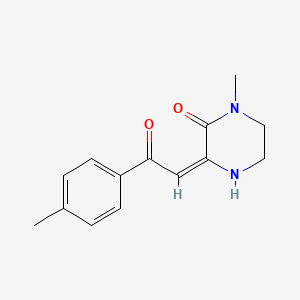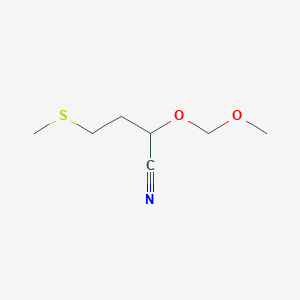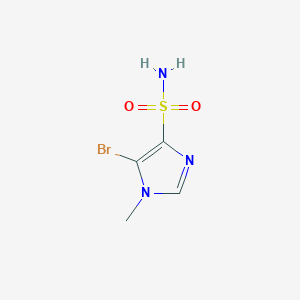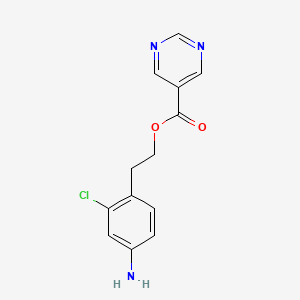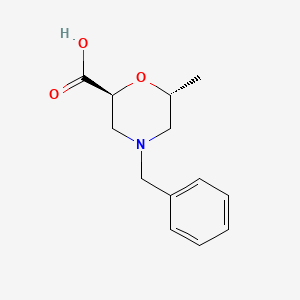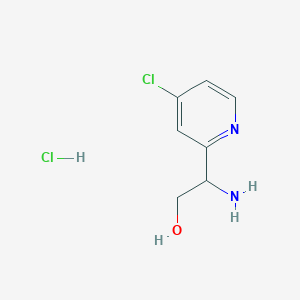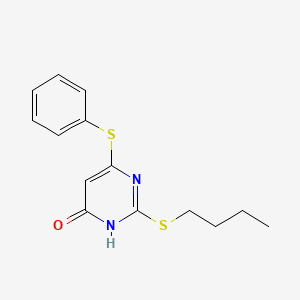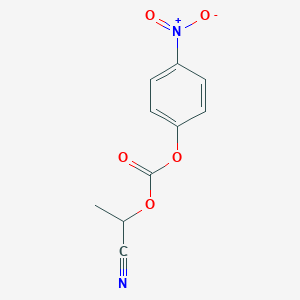
1-Cyanoethyl (4-nitrophenyl) carbonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Cyanoethyl (4-nitrophenyl) carbonate is an organic compound characterized by the presence of a cyanoethyl group and a nitrophenyl group attached to a carbonate moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-cyanoethyl (4-nitrophenyl) carbonate typically involves the reaction of 4-nitrophenol with 1-cyanoethyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.
化学反応の分析
Types of Reactions: 1-Cyanoethyl (4-nitrophenyl) carbonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The carbonate group can be substituted by nucleophiles such as amines or alcohols, leading to the formation of carbamates or carbonates.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield 4-nitrophenol and 1-cyanoethanol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like amines or alcohols, solvents such as dichloromethane, and bases like triethylamine.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products Formed:
Nucleophilic Substitution: Carbamates or carbonates.
Reduction: 1-Cyanoethyl (4-aminophenyl) carbonate.
Hydrolysis: 4-Nitrophenol and 1-cyanoethanol.
科学的研究の応用
1-Cyanoethyl (4-nitrophenyl) carbonate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Materials Science: Employed in the preparation of polymers and advanced materials with specific properties.
Biological Studies: Utilized in the development of enzyme inhibitors and other biologically active molecules.
Pharmaceuticals: Investigated for its potential use in drug delivery systems and as a building block for active pharmaceutical ingredients.
作用機序
The mechanism of action of 1-cyanoethyl (4-nitrophenyl) carbonate involves its reactivity towards nucleophiles and reducing agents. The cyanoethyl group and nitrophenyl group provide sites for chemical modifications, allowing the compound to participate in various reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
類似化合物との比較
Bis(4-nitrophenyl) carbonate: Similar structure but lacks the cyanoethyl group.
4-Nitrophenyl chloroformate: Contains a chloroformate group instead of a carbonate group.
1-Cyanoethyl (4-aminophenyl) carbonate: The amino derivative of 1-cyanoethyl (4-nitrophenyl) carbonate.
Uniqueness: this compound is unique due to the presence of both a cyanoethyl group and a nitrophenyl group, which confer distinct reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and its utility in multiple fields make it a valuable compound for research and industrial purposes.
特性
分子式 |
C10H8N2O5 |
|---|---|
分子量 |
236.18 g/mol |
IUPAC名 |
1-cyanoethyl (4-nitrophenyl) carbonate |
InChI |
InChI=1S/C10H8N2O5/c1-7(6-11)16-10(13)17-9-4-2-8(3-5-9)12(14)15/h2-5,7H,1H3 |
InChIキー |
BSOSBSHNIUQZPU-UHFFFAOYSA-N |
正規SMILES |
CC(C#N)OC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


